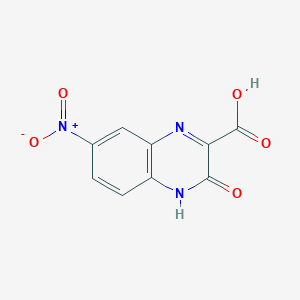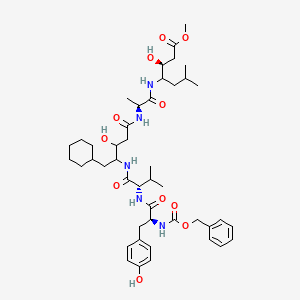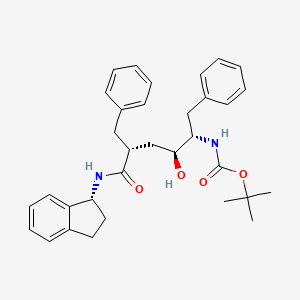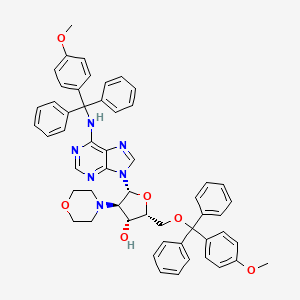
9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(4-morpholinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(4-morpholinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic molecule that belongs to the purine class of compounds. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is notable for its intricate structure, which includes multiple functional groups and protective groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each designed to introduce specific functional groups and protective groups in a controlled manner. The general synthetic route can be summarized as follows:
Starting Material Preparation: The synthesis begins with the preparation of the purine base, which is then modified to introduce the amine group at the 6-position.
Glycosylation: The purine base undergoes glycosylation with a protected sugar derivative, such as 2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranose. This step often requires the use of a Lewis acid catalyst under anhydrous conditions.
Morpholine Introduction: The 2-position of the sugar moiety is then functionalized with a morpholine group, typically through nucleophilic substitution reactions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amine group at the 6-position can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The protective groups can be selectively removed through reduction reactions, often using hydrogenation or metal hydrides.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can lead to the removal of protective groups, revealing the core structure of the molecule.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the purine base allows it to mimic natural nucleosides, potentially interfering with DNA or RNA synthesis. The protective groups and functional modifications enhance its stability and bioavailability, making it a potent candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another purine nucleoside, differing in the functional groups attached to the purine ring.
Nucleoside Analogs: Synthetic compounds designed to mimic natural nucleosides, often used in antiviral and anticancer therapies.
Uniqueness
This compound stands out due to its complex structure, which includes multiple protective groups and functional modifications. These features enhance its stability and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
134934-70-6 |
|---|---|
分子式 |
C54H52N6O6 |
分子量 |
881.0 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C54H52N6O6/c1-62-44-27-23-40(24-28-44)53(38-15-7-3-8-16-38,39-17-9-4-10-18-39)58-50-47-51(56-36-55-50)60(37-57-47)52-48(59-31-33-64-34-32-59)49(61)46(66-52)35-65-54(41-19-11-5-12-20-41,42-21-13-6-14-22-42)43-25-29-45(63-2)30-26-43/h3-30,36-37,46,48-49,52,61H,31-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
InChIキー |
MRJJCUNQDXKLFF-JKGXBWLBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCOCC1 |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

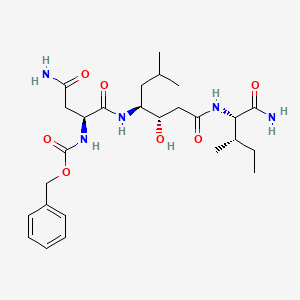
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)
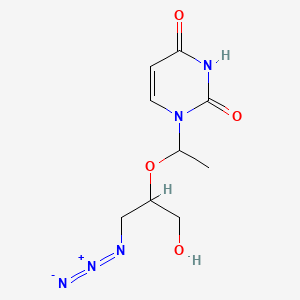
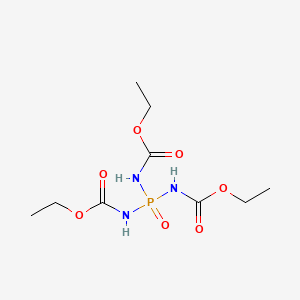

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
